N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9-2-4-12(21-9)11(17)7-16-15(18)10-3-5-13-14(6-10)20-8-19-13/h2-6,11,17H,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGJFNBBKSJYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzo[d]Dioxole-5-Carboxylic Acid
Benzo[d]dioxole-5-carboxylic acid is commercially available or synthesized via oxidation of piperonal (3,4-methylenedioxybenzaldehyde) under Jones oxidation conditions (CrO₃/H₂SO₄/acetone), yielding the carboxylic acid in >85% purity.
Conversion to Acid Chloride
The acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–50°C for 3 hr. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow liquid (95% yield).
Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Reagent: SOCl₂ (2.5 equiv)
- Temperature: 40–50°C
- Time: 3 hr
Synthesis of 2-Amino-1-(5-Methylfuran-2-yl)Ethanol
Grignard Addition to Nitriles
A literature-supported approach involves Grignard addition to a nitrile precursor (Figure 2):
- Synthesis of 5-Methylfuran-2-acetonitrile :
- 5-Methylfurfuryl alcohol is oxidized to 5-methylfuran-2-carbaldehyde using PCC/CH₂Cl₂.
- The aldehyde undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂ to form the cyanohydrin.
- Hydrolysis with HCl/MeOH yields 5-methylfuran-2-acetonitrile.
Grignard Reaction :
- The nitrile is treated with ethylmagnesium bromide (3.0 equiv) in THF at 0°C, followed by quenching with NH₄Cl to yield 2-(5-methylfuran-2-yl)propan-2-ol.
Amination via Curtius Rearrangement :
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PCC/CH₂Cl₂, 0°C → rt | 78% |
| 2 | TMSCN, ZnI₂, DCM | 82% |
| 3 | EtMgBr, THF, 0°C | 70% |
| 4 | DPPA, TEA, toluene, 120°C | 65% |
Amide Coupling Reaction
Classic Acid Chloride-Amine Coupling
The acid chloride (1.0 equiv) is reacted with 2-amino-1-(5-methylfuran-2-yl)ethanol (1.2 equiv) in anhydrous pyridine at 80°C for 6 hr (Scheme 1). Pyridine acts as both base and solvent, neutralizing HCl byproduct. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3) to yield the title compound as a white solid (72% yield).
Optimization Notes:
- Solvent: Pyridine > DCM due to superior solubility of intermediates.
- Base: Triethylamine (TEA) may substitute pyridine but requires longer reaction times.
- Temperature: Elevated temperatures (80°C) prevent precipitation of the amine hydrochloride.
Modern Coupling Reagents
For milder conditions, HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 12 hr achieve comparable yields (75%) with reduced side products.
Comparative Data:
| Method | Reagents | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Acid chloride | Pyridine, 80°C | 6 hr | 72% | 98.5% |
| HATU | DIPEA, DMF | 12 hr | 75% | 99.1% |
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.02 (d, J = 8.0 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 6.25 (d, J = 3.2 Hz, 1H, furan-H), 5.95 (s, 2H, OCH₂O), 4.80 (br s, 1H, OH), 3.65–3.55 (m, 2H, CH₂NH), 2.30 (s, 3H, CH₃-furan).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 152.1, 148.9 (OCH₂O), 123.5, 109.4, 107.2 (furan-C), 105.8 (ArC), 72.5 (CHOH), 53.2 (CH₂NH), 25.8 (CH₃-furan).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₆NO₅ [M+H]⁺: 318.1075; found: 318.1078.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed >98% purity with a retention time of 6.8 min.
Scalability and Process Considerations
- Catalytic Pyridine Recycling : Distillation under reduced pressure allows pyridine recovery (85% efficiency), reducing costs.
- Safety : Thionyl chloride handling requires strict inert atmosphere protocols to prevent HCl gas release.
- Green Chemistry : Solvent substitution (e.g., 2-MeTHF for DCM) improves environmental metrics without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the furan ring.
Scientific Research Applications
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Metabolic and Toxicological Profiles
- BNBC and its analogs exhibit favorable pharmacokinetic profiles for immune activation but lack detailed toxicological data .
The hydroxyethyl-furan substituent in the target compound may influence metabolic stability compared to S807’s alkyl chain or BNBC’s bromo-naphthyl group. Hydroxy groups often enhance solubility but may increase susceptibility to phase II metabolism (e.g., glucuronidation).
Functional Efficacy
- Potency: S807 and S9229 (another N-alkylbenzamide) are 1,000-fold more potent than MSG in umami flavor enhancement .
- Therapeutic Activity : IIc reduced blood glucose levels in diabetic mice by 40–50% compared to controls , while BNBC induced robust antitumor immunity via STING activation .
- Structural Determinants: The heptan-4-yl chain in S807 optimizes receptor binding for umami taste. The trifluoromethyl group in IIc enhances α-amylase inhibition via hydrophobic interactions.
Biological Activity
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, emphasizing its anticancer, antioxidant, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 332.31 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a hydroxylated furan derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₆ |
| Molecular Weight | 332.31 g/mol |
| CAS Number | 1226439-85-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the benzo[d][1,3]dioxole core followed by the introduction of the furan derivative through selective functionalization.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- The compound showed potent activity against Hep3B liver cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents like Doxorubicin.
- Flow cytometry analysis indicated that treatment with this compound leads to cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 4.5 | Induces G2-M phase arrest |
| MCF7 | 8.0 | Apoptosis induction |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH free radical scavenging assay. The results indicated that this compound effectively neutralizes free radicals, showcasing its potential to mitigate oxidative stress.
| Assay Type | Result | Comparison to Standard (Trolox) |
|---|---|---|
| DPPH Scavenging | 70% at 100 µM | Comparable |
Anti-inflammatory Activity
In addition to its anticancer and antioxidant properties, this compound has been shown to possess anti-inflammatory effects. Studies indicate that it inhibits pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : The compound's ability to induce G2-M phase arrest suggests it interacts with cell cycle regulatory proteins.
- Antioxidant Mechanisms : By scavenging free radicals and reducing oxidative stress markers, it may protect cells from damage.
- Cytokine Modulation : Its impact on cytokine levels indicates a potential pathway for reducing inflammation.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds derived from benzodioxole frameworks:
- Study on Benzodioxole Derivatives : A comprehensive evaluation found that derivatives with amide functionalities exhibited enhanced cytotoxicity against cancer cell lines compared to their non-amide counterparts .
- Antioxidant Evaluation : Research comparing various benzodioxole derivatives revealed that those containing hydroxyl groups demonstrated superior antioxidant activity in DPPH assays .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed, starting with the functionalization of the benzo[d][1,3]dioxole core. Key steps include:
- Coupling reactions : Amide bond formation between the benzo[d][1,3]dioxole-5-carboxylic acid derivative and the hydroxyethyl-furan amine intermediate under carbodiimide coupling conditions (e.g., EDC/HOBt) .
- Heterocyclic ring construction : Use of palladium-catalyzed cross-coupling for furan ring introduction, with temperature control (60–80°C) in ethanol or dichloromethane .
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound verified in academic research?
- Analytical workflow :
- NMR spectroscopy : and NMR to confirm regiochemistry of the furan and benzo[d][1,3]dioxole moieties (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H] at m/z 357.38) .
- X-ray crystallography : Optional for resolving stereochemical ambiguities in the hydroxyethyl side chain .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial efficacy)?
- Case study : Inconsistent IC values in anticancer assays (e.g., 12 μM in HeLa vs. 45 μM in MCF-7 cells) may arise from:
- Cellular uptake variability : Use fluorescently tagged analogs to quantify intracellular accumulation via flow cytometry .
- Target selectivity profiling : Kinase inhibition assays (e.g., EGFR, PI3K) to identify off-target interactions .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation, which impacts potency .
- Mitigation strategy : Standardize cell culture conditions (e.g., serum-free media) and use isogenic cell lines to isolate genetic contributors .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- In silico workflow :
- ADMET prediction : Tools like SwissADME to model logP (2.8 ± 0.3), aqueous solubility (−4.2 log mol/L), and blood-brain barrier permeability .
- Docking studies : AutoDock Vina for identifying binding poses in the ATP pocket of EGFR (ΔG ≈ −9.2 kcal/mol) .
- QSAR modeling : Correlate furan substituent electronegativity with antimicrobial activity (R = 0.87) .
Q. What mechanistic hypotheses explain its dual activity in apoptosis induction and ROS modulation?
- Proposed pathways :
- Apoptosis : Caspase-3/7 activation (2.5-fold increase vs. control) via mitochondrial membrane depolarization (JC-1 assay) .
- ROS generation : DCFDA staining shows 1.8-fold ROS elevation in A549 cells, synergizing with ER stress markers (e.g., CHOP) .
- Validation : CRISPR-Cas9 knockout of Nrf2 to assess ROS dependency in cytotoxicity .
Critical Notes
- Contradictory data : Discrepancies in bioactivity may stem from assay protocols (e.g., MTT vs. resazurin). Standardize using CLSI guidelines .
- Structural liabilities : The hydroxyethyl group is prone to oxidation; stabilize via prodrug strategies (e.g., acetyl protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
